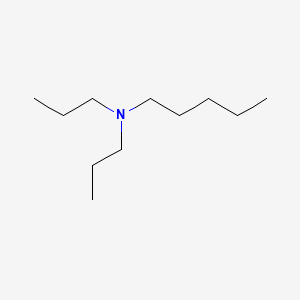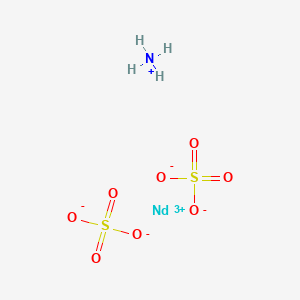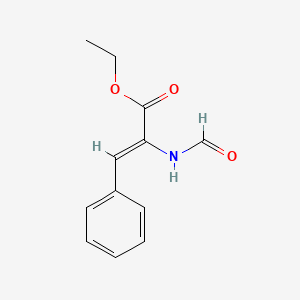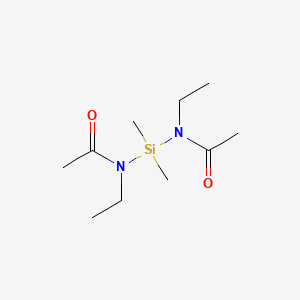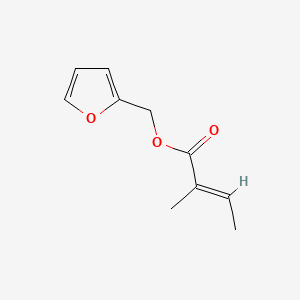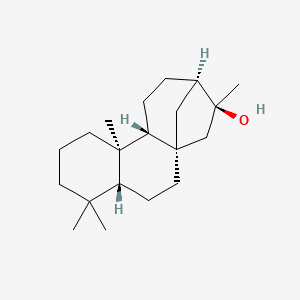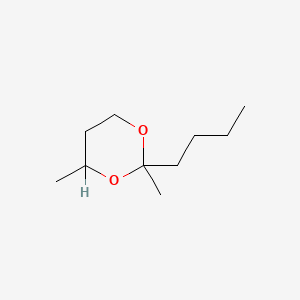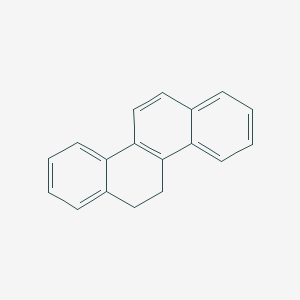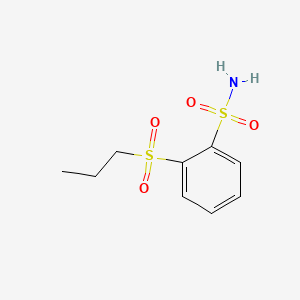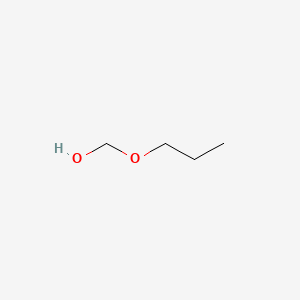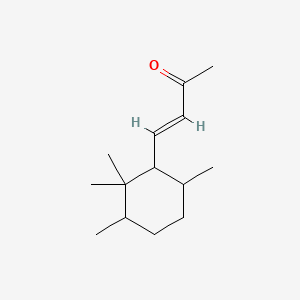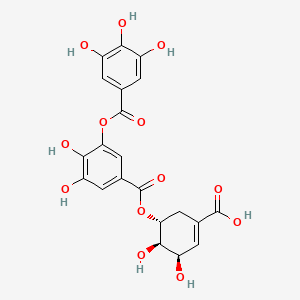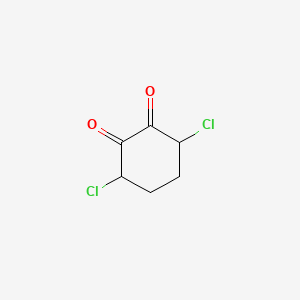
3,6-Dichlorocyclohexane-1,2-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,6-Dichlorocyclohexane-1,2-dione is an organic compound with the molecular formula C6H6Cl2O2 It is a derivative of cyclohexane, where two chlorine atoms are substituted at the 3rd and 6th positions, and two ketone groups are present at the 1st and 2nd positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Dichlorocyclohexane-1,2-dione typically involves the chlorination of cyclohexane-1,2-dione. One common method is the reaction of cyclohexane-1,2-dione with chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the 3rd and 6th positions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified through distillation or recrystallization techniques.
Chemical Reactions Analysis
Types of Reactions
3,6-Dichlorocyclohexane-1,2-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of dichlorocyclohexane-1,2-dicarboxylic acid.
Reduction: Formation of 3,6-dichlorocyclohexane-1,2-diol.
Substitution: Formation of various substituted cyclohexane derivatives depending on the nucleophile used.
Scientific Research Applications
3,6-Dichlorocyclohexane-1,2-dione has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,6-Dichlorocyclohexane-1,2-dione involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The pathways involved depend on the specific biological or chemical context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 1,2-Dichlorocyclohexane
- 1,3-Dichlorocyclohexane
- 1,4-Dichlorocyclohexane
Comparison
3,6-Dichlorocyclohexane-1,2-dione is unique due to the presence of both chlorine atoms and ketone groups at specific positions on the cyclohexane ring. This structural arrangement imparts distinct chemical reactivity and potential applications compared to other dichlorocyclohexane derivatives. The presence of ketone groups allows for additional chemical transformations, making it a versatile compound in synthetic chemistry.
Properties
CAS No. |
71463-51-9 |
|---|---|
Molecular Formula |
C6H6Cl2O2 |
Molecular Weight |
181.01 g/mol |
IUPAC Name |
3,6-dichlorocyclohexane-1,2-dione |
InChI |
InChI=1S/C6H6Cl2O2/c7-3-1-2-4(8)6(10)5(3)9/h3-4H,1-2H2 |
InChI Key |
LVSHXWALSXQHOL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C(=O)C(=O)C1Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



